1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid
Description
1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid is a sulfonamide-substituted piperidine derivative characterized by a naphthylsulfonyl group at the 1-position and a carboxylic acid moiety at the 4-position of the piperidine ring. Its structural rigidity and polar functionalities suggest utility in targeting enzymes or receptors requiring both hydrophobic and polar interactions.
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c18-16(19)13-7-9-17(10-8-13)22(20,21)15-6-5-12-3-1-2-4-14(12)11-15/h1-6,11,13H,7-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJITYWHEVEXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147959-02-2 | |
| Record name | 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalytic Hydrogenation of 4-Pyridinecarboxylic Acid
- Catalyst: Palladium on carbon (Pd/C) with 5% palladium content is preferred due to its high activity and selectivity.
- Solvent: Water is used as the reaction medium.
- Reaction Conditions:
- Temperature: 90–100 °C
- Pressure: 4–5 MPa hydrogen pressure
- Time: 3–4 hours
- Procedure:
- 4-Pyridinecarboxylic acid, water, and Pd/C are charged into a hydrogenation reactor.
- The system is purged with nitrogen to remove oxygen, then hydrogen is introduced.
- The mixture is stirred under the specified temperature and pressure until hydrogen uptake ceases, indicating completion.
- The catalyst is filtered off under nitrogen atmosphere.
- The reaction mixture is concentrated under reduced pressure to remove about 50% of water.
- Methyl alcohol is added to precipitate the piperidine-4-carboxylic acid.
- The mixture is cooled to 10 °C to complete crystallization.
- The solid product is isolated by centrifugation and dried.
Advantages of This Method
- High yield (>95% molar yield relative to 4-pyridinecarboxylic acid).
- Mild reaction conditions compared to Raney nickel catalysis.
- Avoids use of strong bases like potassium hydroxide, simplifying post-reaction neutralization.
- Low side reactions and simple catalyst recovery.
- Scalable for industrial production.
Summary Table of Hydrogenation Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (5% Pd) |
| Solvent | Water |
| Temperature | 90–100 °C |
| Pressure | 4–5 MPa (hydrogen) |
| Reaction Time | 3–4 hours |
| Water Removal | ~50% under reduced pressure |
| Crystallization Solvent | Methyl alcohol |
| Crystallization Temp | 10 °C |
| Yield | >95% |
After obtaining piperidine-4-carboxylic acid, the next step is the introduction of the 2-naphthylsulfonyl group at the nitrogen atom of the piperidine ring.
General Sulfonylation Procedure
- Reagents:
- Piperidine-4-carboxylic acid (amine substrate)
- 2-Naphthalenesulfonyl chloride (sulfonylating agent)
- Base (e.g., triethylamine or sodium carbonate) to neutralize HCl formed
- Solvent: Commonly anhydrous solvents such as dichloromethane or tetrahydrofuran (THF)
- Conditions:
- Temperature: 0 °C to room temperature
- Reaction time: 1–4 hours
- Procedure:
- Dissolve piperidine-4-carboxylic acid and base in the solvent.
- Cool the solution to 0 °C.
- Add 2-naphthalenesulfonyl chloride dropwise with stirring.
- Allow the reaction to proceed at 0 °C to room temperature.
- Monitor reaction progress by TLC or HPLC.
- Upon completion, quench with water, extract the product into organic phase.
- Purify by recrystallization or chromatography.
Notes on Sulfonylation
- The sulfonyl chloride must be handled under anhydrous conditions to prevent hydrolysis.
- The base neutralizes the HCl generated, preventing protonation of the amine and driving the reaction forward.
- The reaction is typically high yielding (>80%) with minimal side products.
Research Findings and Industrial Considerations
- The hydrogenation method using Pd/C catalyst is preferred industrially due to its mild conditions and high yield, as detailed in patent CN102174011A.
- Avoidance of strong bases and harsh conditions reduces equipment corrosion and waste treatment costs.
- The sulfonylation step is a standard amine functionalization reaction, widely used in pharmaceutical intermediate synthesis.
- The overall synthetic route is efficient, scalable, and amenable to large-scale production.
Summary of Preparation Method
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Hydrogenation | 4-Pyridinecarboxylic acid, Pd/C, H2, 90–100 °C, 4–5 MPa, 3–4 h | Piperidine-4-carboxylic acid, >95% yield |
| Isolation | Remove catalyst, vacuum distillation, methyl alcohol precipitation | Pure piperidine-4-carboxylic acid solid |
| Sulfonylation | Piperidine-4-carboxylic acid, 2-naphthalenesulfonyl chloride, base, 0 °C to RT | 1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid, >80% yield |
This detailed preparation method combines catalytic hydrogenation and sulfonylation steps, supported by robust patent literature and industrial practice, ensuring a professional and authoritative synthesis of this compound.
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group undergoes functionalization to form esters, amides, or hydroxamic acids.
Esterification
Example : Reaction with ethanol under acidic conditions.
Equation :
Amidation
Example : Coupling with cycloheptylamine using EDC/HOBt.
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt)
-
Solvent : Dimethylformamide (DMF)
-
Yield : ~70% (analogous to)
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | EtOH, HCl, reflux | Ethyl ester |
| Amidation | EDC/HOBt, DMF, RT | Cycloheptylamide derivative |
Sulfonamide Group Reactivity
The 2-naphthylsulfonyl group participates in:
-
Alkylation : Reacts with alkyl halides under basic conditions.
-
Ring-Opening Reactions : With strong nucleophiles (e.g., Grignard reagents).
Example :
Salt Formation
The carboxylic acid forms stable salts with bases, improving solubility for pharmacological applications.
-
Common Salts : Sodium (Na⁺), potassium (K⁺), or triethylammonium (Et₃NH⁺) salts.
-
Conditions : Neutralization with NaOH or KOH in aqueous/organic solvent mixtures .
Biological Activity Modulation
Modifications to the carboxylic acid group (e.g., ester-to-amide conversion) significantly alter bioactivity:
-
HDAC Inhibition : Hydroxamic acid derivatives show promise as histone deacetylase inhibitors .
-
Enzyme Binding : The free acid form is critical for binding to soluble epoxide hydrolase (sEH).
Stability and Degradation
-
Thermal Stability : Stable up to 200°C (decomposes above 250°C).
-
pH Sensitivity : Hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions.
Comparative Reaction Yields
| Reaction Type | Yield | Conditions | Source |
|---|---|---|---|
| Sulfonamide Synthesis | 75% | THF/H₂O, Na₂CO₃, 5 h | |
| Esterification | 85% | EtOH, HCl, reflux | |
| Hydroxamic Acid | 80% | NH₂OH, KCN, MeOH |
Scientific Research Applications
1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylsulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity and leading to various biological effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Sulfonyl Derivatives
It has a higher molecular weight (338.20 vs. ~317.36 g/mol for the target compound) due to chlorine atoms .
1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic Acid Molecular Formula: C₁₂H₁₅N₃O₆S Key Substituent: 2-Nitro-4-sulfamoylphenyl Comparison: The nitro and sulfamoyl groups introduce strong electron-withdrawing effects, likely reducing solubility in non-polar solvents.
Acyl and Ester Derivatives
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid Molecular Formula: C₉H₁₃NO₄ Molecular Weight: 199.21 g/mol Key Substituent: Ethoxycarbonyl Comparison: The ethoxycarbonyl group replaces the sulfonyl moiety, reducing hydrophobicity. This compound exhibits high solubility (Log S = -2.3) and favorable GI absorption, making it a candidate for prodrug design .
The chlorine atom may enhance metabolic stability compared to the naphthyl group .
Heterocyclic and Aromatic Derivatives
The pyridine ring offers π-stacking capabilities distinct from the naphthyl group .
1-(4-Nitrophenyl)piperidine-4-carboxylic Acid Key Substituent: 4-Nitrophenyl Comparison: Positional isomerism (nitro at para vs. ortho positions) affects electronic distribution.
Physicochemical and Bioactive Properties
Notes
- Structural modifications (e.g., sulfonyl vs. acyl groups) significantly alter solubility, reactivity, and bioactivity.
- Commercial availability and synthesis routes vary, with some compounds (e.g., nitro derivatives) serving as intermediates rather than end-products.
- Further experimental data (e.g., IC₅₀ values, crystallographic studies) are needed to fully elucidate the comparative advantages of these compounds.
Biological Activity
1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid (CAS No. 147959-02-2) is a synthetic compound characterized by its unique structure, which includes a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 2-naphthylsulfonyl moiety. This compound has garnered attention for its potential biological activities, particularly as an inhibitor in various enzymatic processes.
- Molecular Formula : C₁₆H₁₇NO₄S
- Molecular Weight : Approximately 319.38 g/mol
The biological activity of this compound is primarily attributed to its sulfonamide component, which is known to interact with specific biological targets. The compound may influence pathways related to inflammation and pain, similar to other compounds in its structural class. Its carboxylic acid group can participate in various chemical reactions, enhancing its potential pharmacological applications.
Biological Activity
Research indicates that this compound exhibits significant inhibitory effects on various enzymes, making it a candidate for further pharmacological exploration. Notably, compounds with similar structures have demonstrated anti-inflammatory and analgesic properties, suggesting that this compound may also possess these activities .
Inhibition Studies
This compound has been evaluated for its binding affinity to several biological targets through interaction studies. Techniques such as radioligand binding assays are commonly employed to determine the potency and efficacy of the compound against specific enzymes.
Structure-Activity Relationship (SAR)
A detailed structure–activity relationship (SAR) analysis has been performed on related compounds, revealing insights into how modifications in structure can impact biological activity. For instance, variations in the piperidine core or the sulfonamide group can lead to different pharmacological profiles .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(Naphthalen-2-ylsulfonyl)piperidine-3-carboxylic acid | Similar piperidine core; different substitution pattern | May exhibit different biological activities due to structural variations |
| N-(2-Naphthyl)benzenesulfonamide | Contains a sulfonamide group but lacks piperidine | Known for antibacterial properties |
| 4-(2-Naphthylsulfonyl)butanoic acid | Features a butanoic acid chain instead of piperidine | Potential use in anti-inflammatory applications |
This comparative analysis highlights the uniqueness of this compound, particularly in its combination of functional groups that may confer distinct pharmacological properties compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid, and how can purity be ensured?
- Methodology :
- Synthesis : Utilize sulfonylation reactions between 2-naphthalenesulfonyl chloride and piperidine-4-carboxylic acid derivatives under inert conditions. Optimize reaction temperature (e.g., 0–25°C) and stoichiometry to minimize side products.
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization using polar solvents like methanol/water mixtures. Confirm purity via HPLC (≥98% purity threshold) with a C18 column and UV detection at 254 nm .
- Characterization : Validate structure using H/C NMR, FT-IR (confirming sulfonyl and carboxylic acid groups), and high-resolution mass spectrometry (HRMS) .
Q. How can researchers determine the solubility profile of this compound for in vitro assays?
- Methodology :
- Perform solubility screens in physiologically relevant solvents (e.g., PBS, DMSO, ethanol) using UV-Vis spectroscopy or nephelometry.
- For low solubility, prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity) and dilute in assay buffers. Validate stability via HPLC post-dilution .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- Methodology :
- LC-MS/MS : Use a C18 column with mobile phase (methanol:buffer, 65:35) and electrospray ionization (ESI) in negative mode. Optimize MRM transitions for the parent ion (e.g., m/z 320 → 202) .
- Validation : Assess linearity (1–1000 ng/mL), recovery (>90%), and matrix effects using blank plasma/spiked samples .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target-specific activity?
- Methodology :
- Derivatization : Modify the sulfonyl group (e.g., substituents on the naphthyl ring) or piperidine nitrogen (e.g., alkylation). Synthesize analogs and screen against target enzymes (e.g., kinases, proteases).
- In Silico Modeling : Perform molecular docking (AutoDock Vina) using X-ray/NMR-derived target structures (e.g., PDB ID: 1XYZ). Prioritize analogs with improved binding energy (ΔG ≤ -8 kcal/mol) .
- Data Interpretation : Correlate IC values with computational predictions to identify key pharmacophores .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Replication : Repeat assays under standardized conditions (e.g., cell line, incubation time, ATP concentration).
- Meta-Analysis : Use tools like RevMan to aggregate data, assess heterogeneity (I statistic), and identify confounding variables (e.g., solvent choice, assay temperature) .
- Orthogonal Assays : Validate hits via SPR (binding affinity) or cellular thermal shift assays (CETSA) .
Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate this compound’s bioavailability?
- Methodology :
- Dosing : Administer orally (10 mg/kg) and intravenously (2 mg/kg) in rodent models. Collect plasma at 0, 1, 3, 6, 12, 24 h post-dose.
- Analysis : Quantify compound levels via LC-MS/MS. Calculate AUC, C, t, and oral bioavailability (F ≥ 20% target) .
- Tissue Distribution : Use whole-body autoradiography or homogenate extraction to assess brain penetration or off-target accumulation .
Methodological Considerations for Data Integrity
Q. What protocols mitigate degradation during long-term storage of this compound?
- Recommendations :
- Store lyophilized solid at -20°C under argon. For solutions, use anhydrous DMSO (sealed vials, desiccated).
- Monitor stability via monthly HPLC checks; discard if purity drops below 95% .
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
